molecular formula C8H8FNO2 B1487717 Methyl 6-fluoro-5-methylpyridine-3-carboxylate CAS No. 211122-38-2

Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Cat. No.: B1487717
CAS No.: 211122-38-2
M. Wt: 169.15 g/mol
InChI Key: ALCBYUWDBOVTGN-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-5-methylpyridine-3-carboxylate is a fluorinated pyridine derivative with a carboxylate ester functional group

Synthetic Routes and Reaction Conditions:

  • Halogenation and Subsequent Esterification: The synthesis of this compound typically involves halogenation of the corresponding pyridine derivative followed by esterification. For example, starting with 5-methylpyridine-3-carboxylate, a fluorination reaction can introduce the fluorine atom at the 6-position.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the fluorine atom. This involves the use of boronic acids or boron reagents in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and esterification processes, often using continuous flow reactors to ensure efficiency and safety. The choice of reagents and catalysts is optimized to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the carboxylate ester group to a carboxylic acid or alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Carboxylic acids and alcohols.

  • Substitution Products: Amides, ethers, and other substituted pyridines.

Scientific Research Applications

Chemistry: Methyl 6-fluoro-5-methylpyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its fluorine atom can enhance the biological activity of pharmaceuticals. Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is explored for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 5-fluoro-6-methylpyridine-3-carboxylate: Similar structure but with the positions of fluorine and methyl groups reversed.

  • Methyl 6-fluoro-3-methylpyridine-5-carboxylate: Different positions of the fluorine and methyl groups on the pyridine ring.

Uniqueness: Methyl 6-fluoro-5-methylpyridine-3-carboxylate is unique due to its specific arrangement of fluorine and methyl groups, which can influence its chemical reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, and medicine.

Properties

IUPAC Name

methyl 6-fluoro-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCBYUWDBOVTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697536
Record name Methyl 6-fluoro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211122-38-2
Record name Methyl 6-fluoro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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